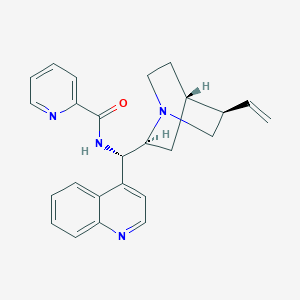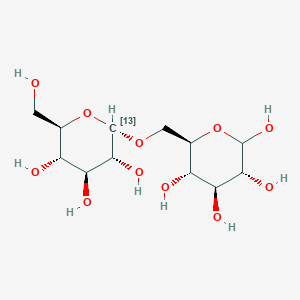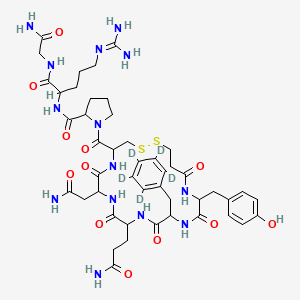
Desmopressin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used for its antidiuretic properties, helping to control excessive urination and manage conditions such as diabetes insipidus and nocturnal enuresis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmopressin-d5 is synthesized through a series of chemical reactions starting from the parent compound arginine vasopressin. The synthesis involves protecting group strategies, peptide coupling reactions, and purification steps to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Desmopressin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogues of this compound.
Scientific Research Applications
Desmopressin-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in peptide synthesis studies and as a model compound for studying peptide stability and reactivity.
Biology: Investigated for its role in water balance and kidney function.
Medicine: Employed in the treatment of central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as von Willebrand disease.
Industry: Utilized in the development of new therapeutic peptides and diagnostic tools.
Mechanism of Action
Desmopressin-d5 is compared with other vasopressin analogues such as vasopressin, oxytocin, and desmopressin acetate. While these compounds share similar mechanisms of action, this compound is unique in its enhanced stability and longer duration of action, making it more suitable for therapeutic use.
Comparison with Similar Compounds
Vasopressin
Oxytocin
Desmopressin Acetate
Desmopressin-d5 stands out due to its improved pharmacokinetic properties and reduced side effects, making it a valuable tool in both clinical and research settings.
Properties
Molecular Formula |
C46H64N14O12S2 |
|---|---|
Molecular Weight |
1074.3 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/i1D,2D,3D,6D,7D |
InChI Key |
NFLWUMRGJYTJIN-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


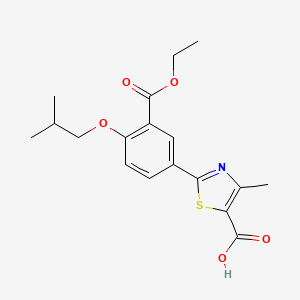
![Methyl 8-chloro-4-(3-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15351912.png)
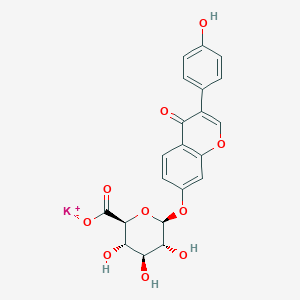
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)
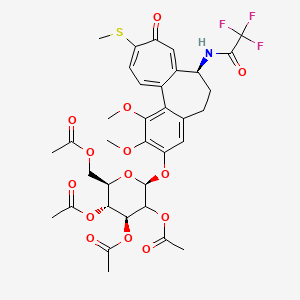
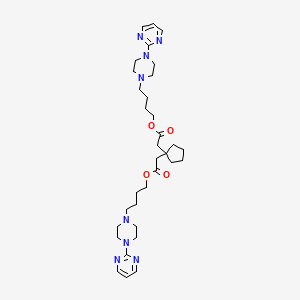
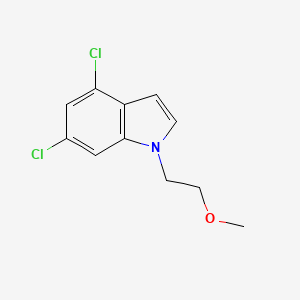
![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
![1,4,5,8-Tetrakis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione](/img/structure/B15351971.png)

![1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester](/img/structure/B15351988.png)
